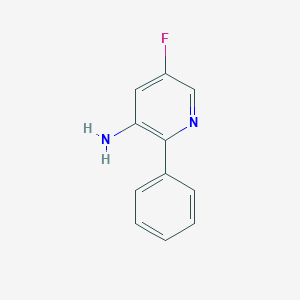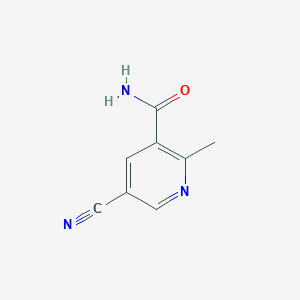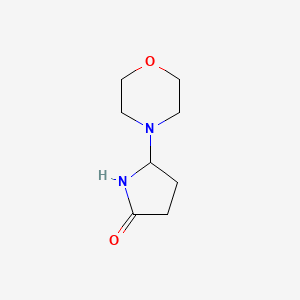
4-(5-Oxopyrrolidin-2-yl)-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Morpholinopyrrolidin-2-one is a heterocyclic compound that features both morpholine and pyrrolidinone moieties. This compound is part of the broader class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both morpholine and pyrrolidinone rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines under visible light conditions .
Industrial Production Methods
Industrial production of 5-Morpholinopyrrolidin-2-one typically involves large-scale synthesis using cost-effective and efficient methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, makes this approach attractive for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Morpholinopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Morpholinopyrrolidin-2-one include oxidizing agents like Oxone and copper salts as promoters . The conditions for these reactions are typically mild, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from the reactions of 5-Morpholinopyrrolidin-2-one include various pyrrolidinone derivatives, which are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Aplicaciones Científicas De Investigación
5-Morpholinopyrrolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Morpholinopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which is associated with its anticancer activity . The versatility of the pyrrolidinone scaffold allows for the design of derivatives with different biological profiles.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 5-Morpholinopyrrolidin-2-one include:
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Prolinol: A derivative of pyrrolidine with significant biological applications.
Uniqueness
The uniqueness of 5-Morpholinopyrrolidin-2-one lies in its dual morpholine and pyrrolidinone rings, which provide a versatile scaffold for the development of bioactive molecules. This dual functionality enhances its reactivity and allows for the design of compounds with specific biological activities.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
5-morpholin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-2-1-7(9-8)10-3-5-12-6-4-10/h7H,1-6H2,(H,9,11) |
Clave InChI |
VJWVHNUQHJJWRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



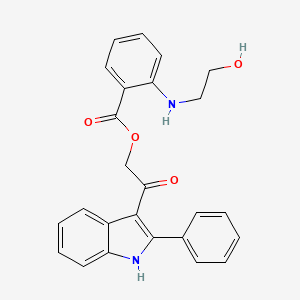

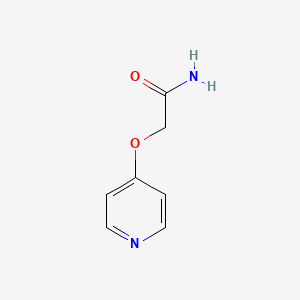

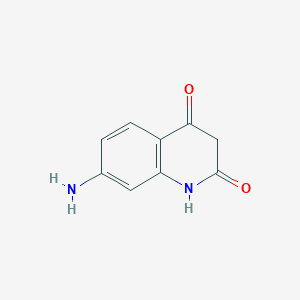
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
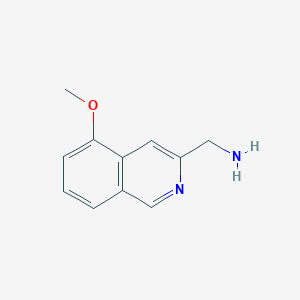
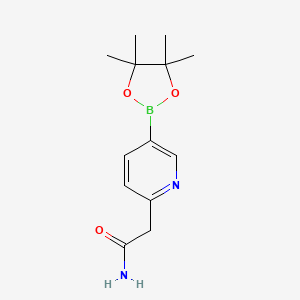

![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
